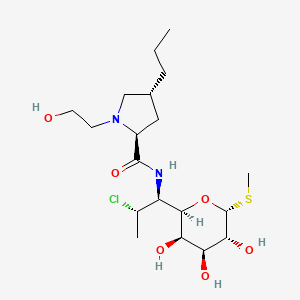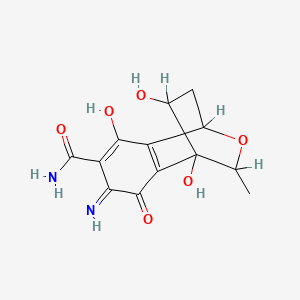
N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine
Übersicht
Beschreibung
Unfortunately, I couldn’t find a specific description of this compound.
Synthesis Analysis
No specific synthesis analysis was found for this compound.Molecular Structure Analysis
There was no information available on the molecular structure analysis of this compound.Chemical Reactions Analysis
I couldn’t find any specific chemical reactions involving this compound.Physical And Chemical Properties Analysis
There were no details available on the physical and chemical properties of this compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Processes : N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine and related compounds are synthesized through various chemical processes. For example, Han et al. (2014) discussed the synthesis of related compounds using condensation and cyclization methods involving components like piperidine and quinoline derivatives (Han, Du, Chen, & Zhao, 2014).
Characterization Techniques : The structures of these compounds are characterized using techniques such as elemental analysis, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) (Han et al., 2014).
Coordination Chemistry and Crystal Structure
Metal Complex Formation : Bortoluzzi et al. (2011) explored the coordination chemistry involving quinoline-imine compounds, showing the formation of new complexes with metals like platinum and palladium, which is relevant for developing new materials and catalysts (Bortoluzzi, Paolucci, Pitteri, Zennaro, & Bertolasi, 2011).
Crystal Structure Analysis : The structural analysis of salts and co-crystals involving quinoline derivatives is an area of interest, as seen in the work of Kalita and Baruah (2010), which discusses different spatial orientations of amide derivatives in coordination with anions (Kalita & Baruah, 2010).
Biological and Pharmacological Potential
Antiproliferative Activities : Tseng et al. (2010) synthesized certain indeno[1,2-c]quinoline derivatives and evaluated their antiproliferative activities, revealing potential applications in cancer research (Tseng et al., 2010).
DNA Binding and Topoisomerase Inhibition : The same study by Tseng et al. also investigated the DNA binding affinity and inhibitory activities on topoisomerases, indicating the relevance of these compounds in studying DNA interactions and potential therapeutic applications (Tseng et al., 2010).
Antimicrobial Properties : Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, which demonstrated potential as antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Other Relevant Studies
Photophysical Analyses : Bonacorso et al. (2018) reported on the synthesis of quinoline derivatives and their photophysical properties, which is significant for applications in material science and molecular electronics (Bonacorso et al., 2018).
Cinchonine and Quinine Analogues : Nandi (1940) conducted experiments related to the synthesis of compounds related to cinchonine and quinine, highlighting the historical context and development of quinoline-based compounds (Nandi, 1940).
Safety And Hazards
No safety and hazard information was found for this compound.
Zukünftige Richtungen
There were no future directions or predictions found related to this compound.
Please note that this lack of information could be due to the compound being relatively unknown or not widely studied. It’s also possible that the compound is known under a different name or notation. If you have more information or a different name for the compound, I would be happy to help you search again.
Eigenschaften
IUPAC Name |
[4-(4-ethoxyanilino)-8-methoxyquinolin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-30-18-12-10-17(11-13-18)25-20-16-21(24(28)27-14-5-4-6-15-27)26-23-19(20)8-7-9-22(23)29-2/h7-13,16H,3-6,14-15H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRFWSAHPXCNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine](/img/structure/B611524.png)


![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-1-[[3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)-4-methyl-5-oxo-1,2,4-triazol-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B611530.png)




![(S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide](/img/structure/B611541.png)
![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)

